3-Sulfo-taurochenodeoxycholic Acid Disodium Salt
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Overview
Description
3-Sulfo-taurochenodeoxycholic Acid Disodium Salt is a bile acid derivative that has been modified to include a sulfonate group and a taurine conjugate. This compound is known for its role in various biochemical processes, particularly in the metabolism of lipids and bile acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sulfo-taurochenodeoxycholic Acid Disodium Salt typically involves the sulfonation of taurochenodeoxycholic acid. The process begins with the preparation of taurochenodeoxycholic acid, which is then reacted with a sulfonating agent under controlled conditions to introduce the sulfonate group. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
3-Sulfo-taurochenodeoxycholic Acid Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonated bile acid derivatives, while reduction can produce deoxycholic acid derivatives .
Scientific Research Applications
3-Sulfo-taurochenodeoxycholic Acid Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Plays a role in the study of lipid metabolism and bile acid pathways.
Medicine: Investigated for its potential therapeutic effects in liver diseases and metabolic disorders.
Industry: Utilized in the production of detergents and emulsifiers due to its surfactant properties.
Mechanism of Action
The mechanism of action of 3-Sulfo-taurochenodeoxycholic Acid Disodium Salt involves its interaction with bile acid receptors and transporters. It modulates the activity of enzymes involved in bile acid synthesis and metabolism. The compound also affects the expression of genes related to lipid metabolism and liver function .
Comparison with Similar Compounds
Similar Compounds
Taurochenodeoxycholic Acid: A taurine-conjugated bile acid without the sulfonate group.
Taurocholic Acid: Another taurine-conjugated bile acid with different functional groups.
Glycochenodeoxycholic Acid: A glycine-conjugated bile acid similar in structure but with a different conjugate.
Uniqueness
3-Sulfo-taurochenodeoxycholic Acid Disodium Salt is unique due to the presence of both the sulfonate group and the taurine conjugate. This combination enhances its solubility and reactivity, making it valuable in various biochemical and industrial applications.
Properties
Molecular Formula |
C26H43NNa2O9S2 |
---|---|
Molecular Weight |
623.7 g/mol |
IUPAC Name |
disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO9S2.2Na/c1-16(4-7-23(29)27-12-13-37(30,31)32)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(36-38(33,34)35)14-17(25)15-22(24)28;;/h16-22,24,28H,4-15H2,1-3H3,(H,27,29)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-;;/m1../s1 |
InChI Key |
MIGKUVHDFNAGGB-JPIZVGCPSA-L |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+] |
Origin of Product |
United States |
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